molecular formula C6H6N4 B015760 4-Amino-2-methylpyrimidine-5-carbonitrile CAS No. 698-29-3

4-Amino-2-methylpyrimidine-5-carbonitrile

Cat. No. B015760
CAS RN: 698-29-3
M. Wt: 134.14 g/mol
InChI Key: YBPNIILOUYAGIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile involves efficient methods yielding good outcomes. One method includes reacting 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides, demonstrating a simple and effective approach for synthesizing 4‐aminopyrimidine‐5‐carbonitriles (Maalej et al., 2023). Another notable synthesis involves a one-pot, multicomponent reaction from aromatic aldehydes, 1-nitroguanidine, and malononitrile, showcasing the versatility and functionality of this compound (Xia et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Amino-2-methylpyrimidine-5-carbonitrile has been extensively studied, revealing insights into its chemical behavior and reactivity. Studies employing spectroscopic methods such as NMR, IR, UV, and mass spectrometry have characterized new compounds in the pyrimidine class, underscoring the compound's structural diversity and potential for further chemical modification (Ranjbar‐Karimi et al., 2010).

Chemical Reactions and Properties

4-Amino-2-methylpyrimidine-5-carbonitrile participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of complex molecules. Its reactivity with different chemicals leads to the formation of novel pyrimidine derivatives with potential biological activities, highlighting its utility in drug discovery and organic synthesis (Zhao et al., 2012).

Physical Properties Analysis

The physical properties of 4-Amino-2-methylpyrimidine-5-carbonitrile, such as melting points and solubility, are crucial for its application in various chemical processes. These properties are determined through rigorous testing and analysis, ensuring that the compound can be effectively utilized in different synthetic contexts (Chapyshev et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Amino-2-methylpyrimidine-5-carbonitrile, including reactivity and stability, are well-documented. Its ability to undergo various chemical transformations makes it a valuable reagent in organic synthesis, offering pathways to a wide range of biologically active compounds and intermediates (Siddiqui et al., 2014).

Scientific Research Applications

  • Intermediate in Synthesis : Edenhofer et al. (1975) reported the use of 4-amino-2-methylpyrimidine-5-carbonitrile as an intermediate in the Thorpe-Ziegler cyclization process, contributing to the synthesis of various organic compounds (Edenhofer, Spiegelberg, & Oberhänsli, 1975).

  • Pharmaceuticals and Biotechnology : The synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes, as discussed by Perandones and Soto (1998), shows potential applications in pharmaceuticals and biotechnology (Perandones & Soto, 1998).

  • New Methodologies in Organic Synthesis : Ranjbar‐Karimi, Beiki-Shoraki, and Amiri (2010) presented a method for synthesizing new pyrimidine derivatives, demonstrating the compound's role in developing novel chemical synthesis techniques (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

  • Antibacterial Activity : A study by Hamid and Shehta (2018) showed that derivatives of 4-amino-2-methylpyrimidine-5-carbonitrile exhibit promising antibacterial activity against various bacteria (Hamid & Shehta, 2018).

  • Vitamin B1 Synthesis : Zhao, Ma, and Chen (2012) developed scalable processes for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the synthesis of Vitamin B1, indicating its significance in nutritional science (Zhao, Ma, & Chen, 2012).

  • Corrosion Inhibition : Yadav et al. (2016) investigated pyranopyrazole derivatives, including compounds related to 4-amino-2-methylpyrimidine-5-carbonitrile, for their effectiveness in inhibiting mild steel corrosion, highlighting its application in material science (Yadav, Gope, Kumari, & Yadav, 2016).

  • Antibacterial and Anti-Cancer Properties : Various studies have also highlighted the potential of 4-amino-2-methylpyrimidine-5-carbonitrile derivatives in possessing antibacterial and anti-cancer properties, further emphasizing its significance in medicinal chemistry and drug development (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017), (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).

  • Green Chemistry Applications : Karati, Mahadik, and Kumar (2022) presented a microwave-assisted synthetic method for novel Schiff base congeners of pyrimidine nuclei, demonstrating an eco-friendly approach in chemistry (Karati, Mahadik, & Kumar, 2022).

Future Directions

There is currently no specific information available about the future directions of 4-Amino-2-methylpyrimidine-5-carbonitrile. However, given its potential biological activity, it may be of interest in the development of new therapeutic agents6.


properties

IUPAC Name

4-amino-2-methylpyrimidine-5-carbonitrile
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InChI

InChI=1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10)
Source PubChem
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InChI Key

YBPNIILOUYAGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
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DSSTOX Substance ID

DTXSID90220093
Record name 4-Amino-2-methylpyrimidine-5-carbonitrile
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Molecular Weight

134.14 g/mol
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Product Name

4-Amino-2-methylpyrimidine-5-carbonitrile

CAS RN

698-29-3
Record name 4-Amino-2-methyl-5-pyrimidinecarbonitrile
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Synthesis routes and methods

Procedure details

1.6 g. of potassium carbonate and 0.1 g. of potassium ferricyanide are added to a suspension of 1.35 g. of 4-amino-5-cyano-1,6-dihydro-2-methyl-pyrimidine in 25 ml. of water. A moderately strong stream of chlorine gas is bubbled through the mixture, which has been cooled to 10° C. with stirring. Initially, all the reactants are dissolved. Subsequently, a precipitate forms. The reaction is completed when excess chlorine is detectable. The reaction normally takes 3 hours. The 4-amino-5-cyano-2-methyl-pyrimidine obtained after re-precipitation from dilute sulfuric acid/dilute sodium hydroxide, has a melting point of 258°-259° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Zhao, XD Ma, FE Chen - Organic Process Research & …, 2012 - ACS Publications
… 2-cyanoacetamide was reacted with Vilsmeier reagent to afford enamine 18, followed by the condensation with acetamidine to produce the 4-amino-2-methylpyrimidine-5-carbonitrile (6)…
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
E Maalej, D Abdelmalek, D Msalbi, S Aifa… - …, 2023 - Wiley Online Library
… Surprisingly, to the best of our knowledge, the only reported compounds within this family of molecules were 4-amino-2-methylpyrimidine-5-carbonitrile (4) 21 (Figure 1), 4-amino-2,6-…
M Jiang, M Liu, H Huang, F Chen - Organic Process Research & …, 2021 - ACS Publications
Herein, we demonstrate an expeditiously fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for vitamin B 1 . The process is accomplished …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
Y Zhou, S Zhang, H He, W Jiang, L Hou, D Xie… - Bioorganic & Medicinal …, 2018 - Elsevier
… 3 could be prepared by a catalytic hydrogenation reaction of raney nickel with 4-amino-2-methylpyrimidine-5-carbonitrile 2, 24 which was prepared by the reaction of acetamidine …
M Jiang, M Liu, W Li, Y Xia, F Chen - Engineering, 2023 - Elsevier
… A continuous-flow cyclization process was then investigated to convert compound 3 into the desired 4-amino-2-methylpyrimidine-5-carbonitrile (4) in a flow Autichem reactor (10 mL …
H He, H Xia, Q Xia, Y Ren, H He - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
… After this, the reaction mixture was filtered and washed with 10 mL ethanol and dried to give the desired compound 4-amino-2-methylpyrimidine-5-carbonitrile 1a, which was used …
AV Komkov, AА Sukhanova, LG Menchikov… - Chemistry of …, 2022 - Springer
… Similarly, reduction of 4-amino-2-methylpyrimidine-5-carbonitrile (14, R = Me) by the action of Raney nickel in an acidic medium gave 4-amino-2-methylpyrimidine-5-carbaldehyde (15, …
SP Vartale, BD Kalyankar, DS Kawale - Int. J. Curr. Res. Chem. Pharm. Sci, 2016
Number of citations: 4
M ABBASZADEH, M Seifi - 2017 - sid.ir
KF/Al 2 O 3 as a green and efficient catalyst has been used for the synthesis of mono and bis pyrimidine derivatives via three-component reaction of amidines, malononitrile, and …
Number of citations: 13 www.sid.ir
DA Lopez - 2016 - rc.library.uta.edu
Current bacterial chemotherapy faces an overwhelming reduction in efficacy due to an increase in bacterial resistance; resulting in a higher clinical demand for novel therapeutics and …
Number of citations: 0 rc.library.uta.edu

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